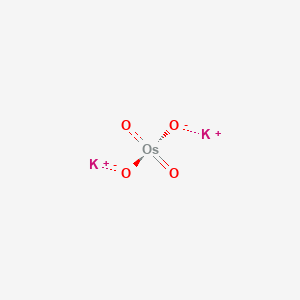
Potassiumdioxidodioxoosmium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassiumdioxidodioxoosmium is a complex compound that combines potassium, oxygen, and osmium It is known for its unique chemical properties and potential applications in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassiumdioxidodioxoosmium typically involves the reaction of osmium tetroxide with potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired compound. The general reaction can be represented as follows: [ \text{OsO}_4 + 2 \text{KOH} \rightarrow \text{K}_2[\text{OsO}_4(\text{OH})_2] ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and purity, often involving multiple purification steps to remove any impurities. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure consistent production quality.
化学反応の分析
Types of Reactions
Potassiumdioxidodioxoosmium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation states of osmium.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like hydrogen or sodium borohydride.
Substitution: Ligands in the compound can be substituted with other ligands, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen peroxide, sodium borohydride, and various acids and bases. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce higher oxidation states of osmium, while reduction reactions may yield lower oxidation states.
科学的研究の応用
Potassiumdioxidodioxoosmium has several applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions, particularly in oxidation and reduction processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical treatments, particularly in targeting specific molecular pathways.
Industry: It is used in industrial processes that require precise control of oxidation states and catalytic activity.
作用機序
The mechanism of action of Potassiumdioxidodioxoosmium involves its ability to interact with various molecular targets and pathways. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. Its interactions with biomolecules are of particular interest in medical research, where it may influence specific cellular processes.
類似化合物との比較
Similar Compounds
Similar compounds to Potassiumdioxidodioxoosmium include other osmium-based compounds, such as osmium tetroxide and potassium osmate. These compounds share some chemical properties but differ in their specific reactivity and applications.
Uniqueness
This compound is unique due to its specific combination of potassium, oxygen, and osmium, which gives it distinct chemical properties
特性
分子式 |
K2O4Os |
|---|---|
分子量 |
332.4 g/mol |
IUPAC名 |
dipotassium;dioxido(dioxo)osmium |
InChI |
InChI=1S/2K.4O.Os/q2*+1;;;2*-1; |
InChIキー |
JMVOCSLPMGHXPG-UHFFFAOYSA-N |
正規SMILES |
[O-][Os](=O)(=O)[O-].[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















